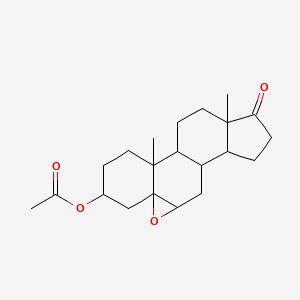![molecular formula C14H13N3O2S B11999893 N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide is a synthetic organic compound characterized by its complex structure, which includes a thienylmethylene group, a hydrazino linkage, and a 3-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.
2-thiophenecarboxaldehyde+hydrazine hydrate→2-(2-thienylmethylene)hydrazine
-
Condensation Reaction: : The hydrazone intermediate is then reacted with N-(3-methylphenyl)-2-oxoacetamide in the presence of an acid catalyst, such as acetic acid, to yield the final product. This step is also typically performed under reflux conditions in ethanol.
2-(2-thienylmethylene)hydrazine+N-(3-methylphenyl)-2-oxoacetamide→this compound
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienylmethylene group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the 3-methylphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Substitution: Lewis acids such as aluminum chloride, iron(III) chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry
In organic synthesis, N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in the development of bioactive molecules. Its hydrazone linkage and thienylmethylene group are structural motifs commonly found in pharmacologically active compounds, making it a candidate for drug discovery and development.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Further research is needed to fully elucidate its therapeutic potential and mechanism of action.
Industry
In materials science, the compound can be used as a building block for the synthesis of functional materials, such as polymers and dyes, due to its conjugated system and potential for further functionalization.
相似化合物的比较
Similar Compounds
- N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-furylmethylene)hydrazino]acetamide
- N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-pyridylmethylene)hydrazino]acetamide
- N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-benzylidene)hydrazino]acetamide
Uniqueness
Compared to its analogs, N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
属性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10-4-2-5-11(8-10)16-13(18)14(19)17-15-9-12-6-3-7-20-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
InChI 键 |
DWZWQMPODCRAKX-OQLLNIDSSA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



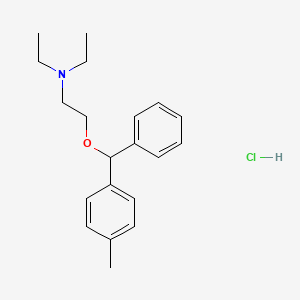
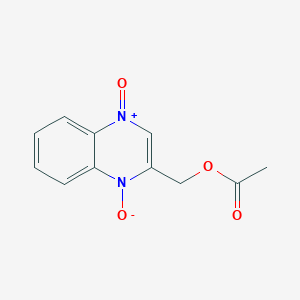
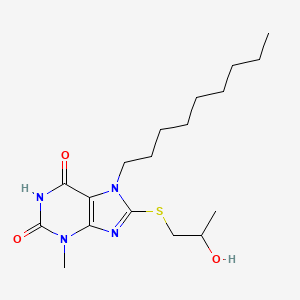
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
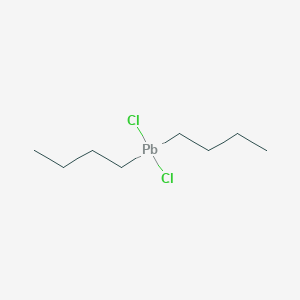
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)
